Cas no 86-68-0 (Quininic acid)

Quininic acid structure
Quininic acid structure
Nome del prodotto:Quininic acid
Numero CAS:86-68-0
MF:C11H9NO3
MW:203.194062948227
MDL:MFCD00024013
CID:722441
PubChem ID:253661211

Quininic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Quinolinecarboxylicacid, 6-methoxy-
    • 6-Methoxyquinoline-4-carboxylic Acid
    • 6-Methoxy-4-Quinolinecarboxylic Acid
    • 6-Methoxy-quinoline-4-carboxylic acid
    • QUININIC ACID
    • 4-Quinolinecarboxylic acid,6-methoxy
    • 6-Methoxy-chinolin-4-carbonsaeure
    • 6-Methoxycinchoninic acid
    • 6-Methoxyquinoline4-Carboxylic Acid
    • Cinchoninic acid,6-methoxy
    • Cinchoninic acid, 6-methoxy-
    • 4-Quinolinecarboxylic acid, 6-methoxy-
    • FS902DD40C
    • Quininic acid [MI]
    • Chininsaure
    • 6-Methoxy-4-quinolinecarboxylicacid
    • Prestwick0_001103
    • Prestwick2_001103
    • Prestwick1_001103
    • Oprea1_238538
    • SPBio_003083
    • XXLFLUJXWKXUGS-UHFFFAOYSA-N
    • HMS157
    • 6-Methoxy-4-quinolinecarboxylic acid (ACI)
    • Cinchoninic acid, 6-methoxy- (6CI, 7CI, 8CI)
    • NSC 403610
    • CAS-86-68-0
    • HMS1571M08
    • HY-N7354
    • MFCD00024013
    • NSC-403610
    • CS-0113794
    • SB39106
    • SCHEMBL39557
    • 4-Quinolinecarboxylicacid,6-methoxy-
    • 86-68-0
    • SY055224
    • NCGC00016341-01
    • Z1508915640
    • Q27278170
    • CHEMBL1396390
    • DTXCID70274458
    • DB-008493
    • AE-562/43287134
    • NSC403610
    • M2751
    • AS-41373
    • DTXSID70323339
    • EN300-629989
    • UNII-FS902DD40C
    • AKOS022505953
    • Quininic acid
    • MDL: MFCD00024013
    • Inchi: 1S/C11H9NO3/c1-15-7-2-3-10-9(6-7)8(11(13)14)4-5-12-10/h2-6H,1H3,(H,13,14)
    • Chiave InChI: XXLFLUJXWKXUGS-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C2C(=CC=C(C=2)OC)N=CC=1)O

Proprietà calcolate

  • Massa esatta: 203.05800
  • Massa monoisotopica: 203.058
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 2
  • Complessità: 244
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 59.4
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 1.7

Proprietà sperimentali

  • Densità: 1.2621 (rough estimate)
  • Punto di fusione: 280°C(dec.)(lit.)
  • Punto di ebollizione: 341.49°C (rough estimate)
  • Punto di infiammabilità: 186.9 °C
  • Indice di rifrazione: 1.4950 (estimate)
  • Solubilità: Solubility Slightly soluble in water, cold ethanol, ether
  • PSA: 59.42000
  • LogP: 1.94160
  • PH: Yellow I uorescent (4.0) to blue I uorescent (5.0)
  • Pressione di vapore: 0.0±0.9 mmHg at 25°C
  • Merck: 8062
  • pka: 5.53(at 25℃)

Quininic acid Informazioni sulla sicurezza

Quininic acid Dati doganali

  • CODICE SA:2933499090
  • Dati doganali:

    Codice doganale cinese:

    2933499090

    Panoramica:

    2933499090. altri composti contenenti chinolina o sistema di anelli isochinolina [ma non fusi ulteriormente]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933499090. altri composti contenenti nella struttura un sistema di anelli chinolina o isochinolina (anche idrogenati), non fusi ulteriormente. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

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Quininic acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Zinc Solvents: Water
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone
Riferimento
Synthesis of ethyl quininate
Campbell, K. N.; et al, Journal of Organic Chemistry, 1946, 11, 803-11

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: 2,6-Di-tert-butylpyridine Solvents: Dichloromethane ;  -45 °C; 20 min, -45 °C
1.2 Solvents: Dichloromethane
1.3 -45 °C; -45 °C → rt; 16 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ,  tert-Butanol ;  0 °C; 24 h, 0 °C
3.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ;  15 min, 180 °C
3.2 Reagents: Oxygen ;  24 h, rt
3.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
4.1 Reagents: Benzophenone ,  Potassium tert-butoxide Solvents: Toluene ;  16 h, reflux; reflux → 0 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  < 30 °C
5.1 Reagents: Potassium tert-butoxide ,  Oxygen Solvents: Isopropanol ,  Tetrahydrofuran ;  1 h, 0 °C
5.2 Solvents: Tetrahydrofuran ;  < 20 °C
5.3 Reagents: Oxygen ;  3 h, 0 °C → rt
5.4 Reagents: Sulfuric acid Solvents: Water ;  0 °C
Riferimento
Practical and Highly Selective Sulfur Ylide Mediated Asymmetric Epoxidations and Aziridinations Using an Inexpensive, Readily Available Chiral Sulfide. Applications to the Synthesis of Quinine and Quinidine
Illa, Ona; et al, Journal of the American Chemical Society, 2010, 132(6), 1828-1830

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride
2.1 Reagents: Acetic acid ,  Zinc Solvents: Water
3.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone
Riferimento
Synthesis of ethyl quininate
Campbell, K. N.; et al, Journal of Organic Chemistry, 1946, 11, 803-11

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -78 °C; 20 min, -78 °C
2.2 Solvents: Dichloromethane ;  40 min, -78 °C
2.3 Reagents: Triethylamine ;  -78 °C; -78 °C → 0 °C; 1 h, 0 °C
2.4 Reagents: Water ;  0 °C
3.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ,  tert-Butanol ;  0 °C; 24 h, 0 °C
4.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ;  15 min, 180 °C
4.2 Reagents: Oxygen ;  24 h, rt
4.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
5.1 Reagents: Benzophenone ,  Potassium tert-butoxide Solvents: Toluene ;  16 h, reflux; reflux → 0 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  < 30 °C
6.1 Reagents: Potassium tert-butoxide ,  Oxygen Solvents: Isopropanol ,  Tetrahydrofuran ;  1 h, 0 °C
6.2 Solvents: Tetrahydrofuran ;  < 20 °C
6.3 Reagents: Oxygen ;  3 h, 0 °C → rt
6.4 Reagents: Sulfuric acid Solvents: Water ;  0 °C
Riferimento
Practical and Highly Selective Sulfur Ylide Mediated Asymmetric Epoxidations and Aziridinations Using an Inexpensive, Readily Available Chiral Sulfide. Applications to the Synthesis of Quinine and Quinidine
Illa, Ona; et al, Journal of the American Chemical Society, 2010, 132(6), 1828-1830

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Riferimento
Cinchona alkaloids. XXV. Total synthesis of the cinchona alkaloids hydroquinine and hydroquinidine
Rabe, Paul; et al, Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1931, 64, 2487-500

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  20 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, rt
1.3 Solvents: Tetrahydrofuran ;  rt; 20 min, rt
1.4 Reagents: Water ,  Sodium borohydride ;  10 min, rt; 4 h, rt
1.5 Reagents: Water
2.1 Reagents: 2,6-Di-tert-butylpyridine Solvents: Dichloromethane ;  -45 °C; 20 min, -45 °C
2.2 Solvents: Dichloromethane
2.3 -45 °C; -45 °C → rt; 16 h, rt
3.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ,  tert-Butanol ;  0 °C; 24 h, 0 °C
4.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ;  15 min, 180 °C
4.2 Reagents: Oxygen ;  24 h, rt
4.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
5.1 Reagents: Benzophenone ,  Potassium tert-butoxide Solvents: Toluene ;  16 h, reflux; reflux → 0 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  < 30 °C
6.1 Reagents: Potassium tert-butoxide ,  Oxygen Solvents: Isopropanol ,  Tetrahydrofuran ;  1 h, 0 °C
6.2 Solvents: Tetrahydrofuran ;  < 20 °C
6.3 Reagents: Oxygen ;  3 h, 0 °C → rt
6.4 Reagents: Sulfuric acid Solvents: Water ;  0 °C
Riferimento
Practical and Highly Selective Sulfur Ylide Mediated Asymmetric Epoxidations and Aziridinations Using an Inexpensive, Readily Available Chiral Sulfide. Applications to the Synthesis of Quinine and Quinidine
Illa, Ona; et al, Journal of the American Chemical Society, 2010, 132(6), 1828-1830

Synthetic Routes 7

Condizioni di reazione
1.1 Solvents: Water ;  5 min, 16 - 20 bar, 190 - 200 °C
Riferimento
Facile and efficient synthesis of quinoline-4-carboxylic acids under microwave irradiation
Zhu, Hui; et al, Chinese Chemical Letters, 2010, 21(1), 35-38

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone
Riferimento
Synthesis of ethyl quininate
Campbell, K. N.; et al, Journal of Organic Chemistry, 1946, 11, 803-11

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  15 min, < 6 bar, 110 °C; 110 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
2.1 Solvents: Water ;  5 min, 16 - 20 bar, 190 - 200 °C
Riferimento
Facile and efficient synthesis of quinoline-4-carboxylic acids under microwave irradiation
Zhu, Hui; et al, Chinese Chemical Letters, 2010, 21(1), 35-38

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide ,  Oxygen Solvents: Isopropanol ,  Tetrahydrofuran ;  1 h, 0 °C
1.2 Solvents: Tetrahydrofuran ;  < 20 °C
1.3 Reagents: Oxygen ;  3 h, 0 °C → rt
1.4 Reagents: Sulfuric acid Solvents: Water ;  0 °C
Riferimento
Practical and Highly Selective Sulfur Ylide Mediated Asymmetric Epoxidations and Aziridinations Using an Inexpensive, Readily Available Chiral Sulfide. Applications to the Synthesis of Quinine and Quinidine
Illa, Ona; et al, Journal of the American Chemical Society, 2010, 132(6), 1828-1830

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Benzophenone ,  Potassium tert-butoxide Solvents: Toluene ;  16 h, reflux; reflux → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < 30 °C
2.1 Reagents: Potassium tert-butoxide ,  Oxygen Solvents: Isopropanol ,  Tetrahydrofuran ;  1 h, 0 °C
2.2 Solvents: Tetrahydrofuran ;  < 20 °C
2.3 Reagents: Oxygen ;  3 h, 0 °C → rt
2.4 Reagents: Sulfuric acid Solvents: Water ;  0 °C
Riferimento
Practical and Highly Selective Sulfur Ylide Mediated Asymmetric Epoxidations and Aziridinations Using an Inexpensive, Readily Available Chiral Sulfide. Applications to the Synthesis of Quinine and Quinidine
Illa, Ona; et al, Journal of the American Chemical Society, 2010, 132(6), 1828-1830

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -78 °C; 20 min, -78 °C
1.2 Solvents: Dichloromethane ;  40 min, -78 °C
1.3 Reagents: Triethylamine ;  -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.4 Reagents: Water ;  0 °C
2.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ,  tert-Butanol ;  0 °C; 24 h, 0 °C
3.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ;  15 min, 180 °C
3.2 Reagents: Oxygen ;  24 h, rt
3.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
4.1 Reagents: Benzophenone ,  Potassium tert-butoxide Solvents: Toluene ;  16 h, reflux; reflux → 0 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  < 30 °C
5.1 Reagents: Potassium tert-butoxide ,  Oxygen Solvents: Isopropanol ,  Tetrahydrofuran ;  1 h, 0 °C
5.2 Solvents: Tetrahydrofuran ;  < 20 °C
5.3 Reagents: Oxygen ;  3 h, 0 °C → rt
5.4 Reagents: Sulfuric acid Solvents: Water ;  0 °C
Riferimento
Practical and Highly Selective Sulfur Ylide Mediated Asymmetric Epoxidations and Aziridinations Using an Inexpensive, Readily Available Chiral Sulfide. Applications to the Synthesis of Quinine and Quinidine
Illa, Ona; et al, Journal of the American Chemical Society, 2010, 132(6), 1828-1830

Synthetic Routes 13

Condizioni di reazione
1.1 Solvents: Water ;  1.5 h, rt → 200 °C
Riferimento
Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold
Jansen, Koen; et al, ACS Medicinal Chemistry Letters, 2013, 4(5), 491-496

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ;  15 min, 180 °C
1.2 Reagents: Oxygen ;  24 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
2.1 Reagents: Benzophenone ,  Potassium tert-butoxide Solvents: Toluene ;  16 h, reflux; reflux → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  < 30 °C
3.1 Reagents: Potassium tert-butoxide ,  Oxygen Solvents: Isopropanol ,  Tetrahydrofuran ;  1 h, 0 °C
3.2 Solvents: Tetrahydrofuran ;  < 20 °C
3.3 Reagents: Oxygen ;  3 h, 0 °C → rt
3.4 Reagents: Sulfuric acid Solvents: Water ;  0 °C
Riferimento
Practical and Highly Selective Sulfur Ylide Mediated Asymmetric Epoxidations and Aziridinations Using an Inexpensive, Readily Available Chiral Sulfide. Applications to the Synthesis of Quinine and Quinidine
Illa, Ona; et al, Journal of the American Chemical Society, 2010, 132(6), 1828-1830

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ,  tert-Butanol ;  0 °C; 24 h, 0 °C
2.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ;  15 min, 180 °C
2.2 Reagents: Oxygen ;  24 h, rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
3.1 Reagents: Benzophenone ,  Potassium tert-butoxide Solvents: Toluene ;  16 h, reflux; reflux → 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  < 30 °C
4.1 Reagents: Potassium tert-butoxide ,  Oxygen Solvents: Isopropanol ,  Tetrahydrofuran ;  1 h, 0 °C
4.2 Solvents: Tetrahydrofuran ;  < 20 °C
4.3 Reagents: Oxygen ;  3 h, 0 °C → rt
4.4 Reagents: Sulfuric acid Solvents: Water ;  0 °C
Riferimento
Practical and Highly Selective Sulfur Ylide Mediated Asymmetric Epoxidations and Aziridinations Using an Inexpensive, Readily Available Chiral Sulfide. Applications to the Synthesis of Quinine and Quinidine
Illa, Ona; et al, Journal of the American Chemical Society, 2010, 132(6), 1828-1830

Quininic acid Raw materials

Quininic acid Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:86-68-0)Quininic acid
A19249
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):268.0/715.0